Methyl D-glucopyranoside

Description

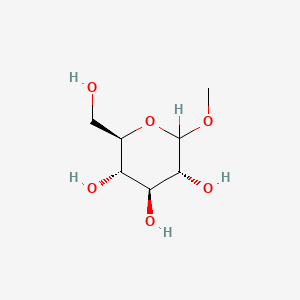

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-WLDMJGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027523 | |

| Record name | 1-O-Methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-68-6, 25360-07-0 | |

| Record name | Methyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-O-Methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL D-GLUCOPYRANOSIDE (.ALPHA./.BETA. MIXTURE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54L5T38NI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of methyl α-D-glucopyranoside?

An In-depth Technical Guide to the Physical Properties of Methyl α-D-glucopyranoside

Introduction

Methyl α-D-glucopyranoside is a methylated derivative of D-glucose, specifically an α-anomer where the anomeric hydroxyl group is replaced by a methoxy (B1213986) group.[1][2] It is a white, crystalline solid widely utilized in biochemical and pharmaceutical research as a non-metabolizable analog of glucose.[1][3] This property makes it an invaluable tool for studying glucose transporters, glycosidases, and lectins, as it can act as a competitive inhibitor or a structural probe without being consumed by cellular metabolic pathways.[1] This technical guide provides a comprehensive overview of the key physical properties of methyl α-D-glucopyranoside, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Physical Properties

The physical properties of methyl α-D-glucopyranoside have been extensively characterized. The following table summarizes the key quantitative data from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₆ | [2][4][5] |

| Molecular Weight | 194.18 g/mol | [1][2][4][6] |

| Appearance | White to almost white crystalline powder | [7] |

| Melting Point | 165-171 °C | [3][4][8] |

| Boiling Point | 200 °C (at 0.2 mmHg) | [1][7][8] |

| Density | 1.46 g/cm³ | [1][4][8][9] |

| Specific Rotation [α]²⁰/D | +156° to +162° (c=10, water) | [4][6] |

| Solubility (at 20°C) | Water: 108 g/100 mLMethanol: 5.2 g/100 gEther: Insoluble | [1][4][8] |

| Crystal Structure | Orthorhombic bisphenoidal | [1] |

| Space Group | P2₁2₁2₁ | [10] |

| Unit Cell Dimensions | a=11.304 Å, b=14.785 Å, c=5.282 Å | [10] |

| Other Characteristics | Hygroscopic | [4][7] |

Experimental Protocols

The determination of the physical properties listed above relies on standard analytical techniques. The methodologies for three key experiments are detailed below.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry methyl α-D-glucopyranoside is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a melting point apparatus, which typically uses a heated oil bath or a metal block.[11]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[12] Constant stirring of the oil bath ensures uniform temperature distribution.[11]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] An impure sample will exhibit a depressed and broadened melting range.[12]

Specific Rotation Measurement by Polarimetry

Specific rotation is an intrinsic property of a chiral compound and is defined as the observed rotation of plane-polarized light when it passes through a 1 decimeter path length of a solution with a concentration of 1 g/mL.[13][14]

Methodology:

-

Solution Preparation: A solution of methyl α-D-glucopyranoside is prepared by accurately weighing the compound and dissolving it in a precise volume of a suitable solvent (typically water) to achieve a known concentration (c), usually expressed in g/100mL.[15]

-

Polarimeter Calibration: The polarimeter is switched on, and the empty sample cell is placed in the sample chamber to zero the instrument.[15]

-

Sample Measurement: The prepared solution is transferred to a polarimeter sample cell of a known path length (l), typically 1 decimeter (10 cm).[13][15] The cell is placed in the polarimeter.

-

Observed Rotation: Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample.[14] The analyzer is rotated until the light intensity matches the reference, and the observed angle of rotation (α) is recorded.[15]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[14] The temperature and wavelength are reported alongside the value.[14]

Solubility Determination by the Synthetic Method

Solubility is a fundamental property that dictates a compound's behavior in solution and is crucial for applications in drug development and biochemical assays.

Methodology:

-

System Preparation: A known mass of methyl α-D-glucopyranoside and a known mass of the solvent (e.g., methanol) are placed in a sealed, thermostated vessel equipped with a stirrer.[16]

-

Equilibration: The mixture is heated gradually while being stirred continuously. The temperature at which the last solid crystals dissolve is carefully noted. This temperature represents the saturation point for that specific concentration.

-

Data Collection: The experiment is repeated with different ratios of solute to solvent to determine the solubility across a range of temperatures.[16]

-

Data Modeling: The experimental data (solubility vs. temperature) can be correlated using thermodynamic models such as the modified Apelblat equation or the Wilson model to calculate dissolution parameters like enthalpy and entropy.[16]

Visualization of Characterization Workflow

The logical flow for the physical characterization of a purified sample of methyl α-D-glucopyranoside is illustrated below. This workflow outlines the sequence of analytical techniques applied to determine its fundamental properties.

Caption: Workflow for the physical characterization of methyl α-D-glucopyranoside.

References

- 1. glycodepot.com [glycodepot.com]

- 2. methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 甲基α-D-吡喃葡萄糖苷 ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl alpha-D-glucopyranoside, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. α-D-Glucopyranoside, methyl [webbook.nist.gov]

- 6. メチルα-D-グルコピラノシド ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. alpha-D-Methylglucoside | 97-30-3 [chemicalbook.com]

- 8. Methyl alpha-D-glucopyranoside [chembk.com]

- 9. methyl a-D-glucopyranoside [stenutz.eu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. To determine the specific rotation of a sugar using a polarimeter. (Theory) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Methyl β-D-glucopyranoside

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of methyl β-D-glucopyranoside, a pivotal molecule in carbohydrate chemistry and various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document details its structural features, methods of synthesis and analysis, and presents critical data in a structured format.

Chemical Structure and Properties

Methyl β-D-glucopyranoside is a monosaccharide derivative in which a methyl group is attached to the anomeric carbon (C-1) of the pyranose form of D-glucose via a β-glycosidic bond.[1] This structure confers stability and makes it a non-reducing sugar, an ideal model compound for studying carbohydrate reactivity.[1]

The molecule's systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 709-50-2 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 108-110 °C | [2] |

| Optical Rotation [α]D | -34° to -36° (c=4 in H₂O) | |

| Solubility | Soluble in water | [3] |

Stereochemistry

The stereochemistry of methyl β-D-glucopyranoside is crucial to its function and reactivity. The "D" designation refers to the configuration at C-5, which is the same as in D-glyceraldehyde. The "β" configuration at the anomeric carbon (C-1) indicates that the methoxy (B1213986) group is in the equatorial position, on the same side of the ring as the C-6 hydroxymethyl group. This is in contrast to its anomer, methyl α-D-glucopyranoside, where the methoxy group is in the axial position.

Quantitative Structural Data

The precise three-dimensional structure of methyl β-D-glucopyranoside has been determined by X-ray crystallography. The following tables summarize key bond lengths, bond angles, and NMR spectral data.

Bond Lengths and Angles (from Crystallographic Data)

Note: The following data is derived from the crystal structure of a related compound, as a public CIF file for methyl β-D-glucopyranoside was not directly accessible. The values provide a close approximation of the expected bond lengths and angles.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| C1-O1 | 1.40 | O1-C1-O5 | 111.5 |

| C1-O5 | 1.43 | C1-O5-C5 | 113.5 |

| C1-C2 | 1.52 | O1-C1-C2 | 108.0 |

| C2-C3 | 1.53 | C1-C2-C3 | 110.5 |

| C3-C4 | 1.52 | C2-C3-C4 | 111.0 |

| C4-C5 | 1.53 | C3-C4-C5 | 110.0 |

| C5-C6 | 1.51 | C4-C5-C6 | 113.0 |

| C5-O5 | 1.44 | C4-C5-O5 | 109.5 |

| C6-O6 | 1.43 | O5-C5-C6 | 107.0 |

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra of methyl β-D-glucopyranoside are well-characterized and serve as a benchmark for the structural elucidation of other glycosides.[4]

¹H NMR Chemical Shifts (D₂O, 400 MHz)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.38 | d | 7.9 |

| H-2 | 3.25 | dd | 7.9, 9.1 |

| H-3 | 3.45 | t | 9.1 |

| H-4 | 3.38 | t | 9.1 |

| H-5 | 3.42 | ddd | 9.1, 5.7, 2.3 |

| H-6a | 3.88 | dd | 12.2, 2.3 |

| H-6b | 3.69 | dd | 12.2, 5.7 |

| OCH₃ | 3.55 | s | - |

¹³C NMR Chemical Shifts (D₂O)

| Carbon | Chemical Shift (ppm) |

| C-1 | 103.5 |

| C-2 | 73.8 |

| C-3 | 76.4 |

| C-4 | 70.2 |

| C-5 | 76.4 |

| C-6 | 61.3 |

| OCH₃ | 57.8 |

Experimental Protocols

Synthesis via Fischer Glycosidation

The most common method for the preparation of methyl β-D-glucopyranoside is the Fischer glycosidation of D-glucose.[5] This reaction involves treating glucose with methanol (B129727) in the presence of an acid catalyst, which results in a mixture of the α and β anomers of methyl glucopyranoside and methyl glucofuranoside.[5] The pyranoside forms are thermodynamically favored under prolonged reaction times.[5]

Materials:

-

D-glucose

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other acid catalyst like Dowex 50W-X8 resin)

-

Sodium carbonate (for neutralization)

-

Activated carbon (for decolorization)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and methanol (for elution)

Procedure:

-

Suspend D-glucose in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid and heat the mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding sodium carbonate until the effervescence ceases.

-

Filter the mixture to remove the insoluble salts and any unreacted glucose.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

The resulting syrup contains a mixture of methyl α- and β-D-glucopyranosides.

Purification and Isolation of the β-Anomer

The separation of the α and β anomers can be achieved by column chromatography.[6][7]

Procedure:

-

Dissolve the crude syrup in a minimal amount of the eluent.

-

Load the solution onto a silica gel column equilibrated with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate).

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the desired β-anomer. The anomers are typically separable, with the β-anomer often having a different retention factor than the α-anomer.[6]

-

Combine the pure fractions containing the β-anomer and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure methyl β-D-glucopyranoside.

Applications in Research and Development

Methyl β-D-glucopyranoside is a valuable tool in several scientific domains:

-

Carbohydrate Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, as well as the reactivity of hydroxyl groups in monosaccharides.[1]

-

Enzymology: It is used as a substrate or inhibitor in studies of glycosidases and other carbohydrate-modifying enzymes.

-

Drug Development: It can be used as a starting material for the synthesis of more complex glycosides and glycoconjugates with potential therapeutic applications.[8]

-

Biotechnology: It can be utilized as a carbon source in microbial fermentation processes.[8]

References

- 1. fiveable.me [fiveable.me]

- 2. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 6. emerypharma.com [emerypharma.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemimpex.com [chemimpex.com]

Natural occurrence of methyl D-glucopyranoside in plants

An In-depth Technical Guide on the Natural Occurrence of Methyl D-Glucopyranoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of this compound in the plant kingdom. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the distribution, concentration, and experimental methodologies associated with this compound.

Introduction

This compound, a monosaccharide derivative, exists in two anomeric forms: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. While both forms are of interest, methyl β-D-glucopyranoside has been more extensively documented as a naturally occurring compound in a variety of plant species. This guide will focus on the known occurrences, biosynthetic pathways, and potential physiological roles of these compounds in plants, with a particular emphasis on quantitative data and the experimental protocols used for their study.

Natural Occurrence and Distribution

This compound has been identified in a range of plant species, with a notable prevalence in the Rosaceae family. Its accumulation can vary significantly between different plant tissues and is influenced by factors such as the age of the plant material.

Plant Families and Species

-

Rosaceae Family: Methyl β-D-glucopyranoside is a major soluble carbohydrate in members of the Rosoideae subfamily. It has been extensively studied in Geum montanum (Alpine avens), where it can accumulate to high concentrations in the leaves.[1][2][3] It has also been identified in the petals of various rose cultivars (Rosa hybrida).[4]

-

Fabaceae Family: The compound has been identified in the foliage of white clover (Trifolium repens).[5][6]

-

Alliaceae Family: Methyl α-D-glucopyranoside has been isolated from extracts of Tulbaghia violacea (sweet garlic).[7]

Tissue Distribution

The concentration of this compound varies within the plant. In white clover, for instance, the highest concentrations are found in the stems and petioles, with lower levels in the leaflet tissue and an absence in the roots.[6] In Geum montanum, it is a prominent compound in the leaves.[1][2][3]

Quantitative Data

The concentration of this compound can be substantial, in some cases representing a significant portion of the total soluble carbohydrates. The following table summarizes the quantitative data available from the cited literature.

| Plant Species | Tissue | Concentration | Notes |

| Geum montanum | Aged, overwintering leaves | Up to 20% of soluble carbohydrates | Accumulates continuously over the leaf's lifespan and is not reallocated during senescence.[1][2][3] |

| Geum montanum | Adult (1-month-old) leaves | 65-70 µmol g⁻¹ wet wt | For comparison, sucrose, glucose, and fructose (B13574) were present at 23-25, 20-22, and 20-22 µmol g⁻¹ wet wt, respectively.[3] |

| Trifolium repens (White Clover) | Stems and petioles | 11.4 mg g⁻¹ dry weight | - |

| Trifolium repens (White Clover) | Leaflet tissue | 2.5 mg g⁻¹ dry weight | - |

Biosynthesis and Physiological Role

Biosynthetic Pathway

Research on Geum montanum and suspension-cultured sycamore cells has elucidated the primary biosynthetic pathway for methyl β-D-glucopyranoside.[1][2][3]

-

Precursors: The synthesis utilizes glucose and methanol (B129727) as direct precursors.

-

Cellular Location: The enzymatic machinery for this synthesis is located in the cytosol of the plant cells.

-

Storage: Once synthesized, methyl β-D-glucopyranoside is transported to and stored in the vacuole, from where it is not re-exported to the cytoplasm for further metabolism.[1][2][3]

Biosynthesis and compartmentalization of methyl β-D-glucopyranoside.

Physiological Significance

The precise physiological role of this compound is not fully understood, but it is hypothesized to be involved in detoxification. The synthesis of this compound may serve as a mechanism to reduce the cytoplasmic accumulation of methanol and its potentially toxic derivatives.[1][2][3]

Experimental Protocols

The identification and quantification of this compound in plant tissues involve a series of well-defined experimental procedures.

Extraction

A common method for the extraction of soluble carbohydrates, including this compound, from plant material is as follows:

-

Homogenization: Plant tissue is homogenized in 80% ethanol (B145695).[4][5][6] For some applications, pre-chilling the ethanol and the tissue is recommended.[8]

-

Heating: The homogenate is heated, for example, at 75°C for 30 minutes, to inactivate enzymes and improve extraction efficiency.[4]

-

Centrifugation: The mixture is centrifuged to separate the solid plant debris from the liquid extract.[4]

-

Supernatant Collection: The resulting supernatant, containing the soluble compounds, is collected for further analysis.

-

Concentration: The supernatant is often evaporated to dryness under reduced pressure and at a controlled temperature (e.g., below 50°C) to concentrate the analytes.[4]

-

Reconstitution: The dried extract is redissolved in a suitable solvent, such as water, for subsequent analysis.[4]

General workflow for the extraction of this compound.

Identification and Quantification

Several analytical techniques are employed for the definitive identification and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR is a powerful tool for the structural elucidation and quantification of this compound in plant extracts.[1][2][3] Specific resonance peaks for the methyl group and the anomeric carbon (C-1) allow for unambiguous identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification of this compound, often after derivatization of the extract.[5][6] The mass spectrum of the derivatized compound provides a molecular fingerprint for its identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized for the separation and quantification of sugars, including this compound, from complex plant extracts.[4] Different column chemistries, such as lead-loaded cation exchange columns, can be employed for effective separation.[4]

Conclusion

This compound, particularly the β-anomer, is a naturally occurring compound in several plant families, with a significant presence in the Rosaceae. Its biosynthesis from glucose and methanol in the cytosol and subsequent storage in the vacuole suggest a potential role in methanol detoxification. The quantitative data indicate that it can be a major component of the soluble carbohydrate pool in certain tissues. The well-established experimental protocols for its extraction, identification, and quantification provide a solid foundation for further research into its physiological roles and potential applications. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this compound in the plant kingdom.

References

- 1. Methyl-beta-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

The Anomeric Effect: A Technical Guide to the Stability of Methyl D-Glucopyranosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anomeric effect and its influence on the conformational stability of methyl D-glucopyranosides. The document outlines the stereoelectronic principles governing this effect, presents quantitative data on the relative stabilities of anomers, and provides detailed experimental and computational protocols for its investigation. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, drug design, and related fields.

Core Concepts of the Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, in contrast to what would be predicted based on steric hindrance alone. This effect is a crucial determinant of the conformational equilibrium and, consequently, the biological activity of carbohydrates and glycoconjugates.

In the context of methyl D-glucopyranoside, the anomeric effect stabilizes the α-anomer (axial methoxy (B1213986) group) relative to the β-anomer (equatorial methoxy group). This stabilization arises from a favorable orbital interaction between a lone pair of electrons on the endocyclic oxygen atom (O-5) and the antibonding σ* orbital of the C-1-O-methoxy bond. For this overlap to be maximal, the orbitals must be anti-periplanar, a condition met in the chair conformation when the methoxy group is in the axial position.

While the anomeric effect provides a stabilizing interaction of approximately 6 to 7 kJ/mol for the α-anomer, it is counteracted by steric hindrance from the axial methoxy group, which introduces a destabilization of roughly 3 to 4 kJ/mol.[1][2] The net result is a greater-than-expected stability for the α-anomer. The magnitude of the anomeric effect is also influenced by the solvent, with polar solvents diminishing its stabilizing contribution.

Quantitative Analysis of Anomer Stability

The relative stability of the α and β anomers of this compound can be quantified through equilibrium studies in various solvents. The anomeric ratio is a direct reflection of the free energy difference between the two anomers under specific conditions.

| Solvent | Dielectric Constant (ε) | α-Anomer (%) | β-Anomer (%) | ΔG° (kJ/mol) | Reference |

| Carbon Tetrachloride (CCl4) | 2.2 | ~81 | ~19 | ~-3.5 | [3] |

| Chloroform (CDCl3) | 4.8 | ~70 | ~30 | ~-2.1 | [3] |

| Acetonitrile (CD3CN) | 37.5 | ~65 | ~35 | ~-1.6 | [3] |

| Methanol (CD3OD) | 32.7 | 67 | 33 | ~-1.8 | |

| Water (D2O) | 78.4 | ~36 | ~64 | ~1.5 | [3] |

Note: The ΔG° values are calculated from the equilibrium constant K = [%β]/[%α] using the equation ΔG° = -RTlnK. The values are approximate and can vary with temperature and concentration.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratio Determination

Objective: To determine the equilibrium ratio of α and β anomers of this compound in solution.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of this compound in the deuterated solvent of choice to a final concentration of approximately 10-20 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for at least 24 hours to ensure mutarotation has reached equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.

-

Key acquisition parameters:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16 to 64, depending on the concentration.

-

Relaxation delay (d1): 5 times the longest T1 relaxation time of the anomeric protons (typically 5-10 seconds) to ensure full relaxation and accurate integration.

-

Acquisition time: 2-4 seconds.

-

Spectral width: A range that encompasses all proton signals (e.g., 0-10 ppm).

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Identify the anomeric proton signals. The α-anomer typically resonates further downfield (δ ~4.8-5.2 ppm) with a smaller coupling constant (³J(H1,H2) ~3-4 Hz) compared to the β-anomer (δ ~4.4-4.6 ppm, ³J(H1,H2) ~7-8 Hz).[4]

-

Integrate the well-resolved anomeric proton signals for both anomers.

-

Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals for both anomeric signals and multiplying by 100.

-

X-ray Crystallography for Solid-State Conformational Analysis

Objective: To determine the precise three-dimensional structure of a single anomer of this compound in the solid state.

Methodology:

-

Crystallization:

-

Dissolve the purified this compound anomer in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

-

Validate the final structure using metrics such as R-factor and goodness-of-fit. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, confirming the axial or equatorial position of the methoxy group.

-

Computational Chemistry for Energy Profile Analysis

Objective: To calculate the relative energies of the α and β anomers of this compound and to rationalize the experimental observations based on molecular orbital interactions.

Methodology:

-

Model Building:

-

Construct the three-dimensional structures of both the α and β anomers of this compound in their ⁴C₁ chair conformations using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Conformational Search (Optional but Recommended):

-

Perform a systematic or stochastic conformational search to identify the global and low-energy local minima for each anomer, particularly considering the rotation of the methoxy and hydroxyl groups.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each conformer using a suitable level of theory and basis set. A common choice for carbohydrates is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) or larger.

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment in which experimental data was collected.

-

Calculate the single-point electronic energy of the optimized structures at a higher level of theory if necessary for greater accuracy.

-

Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Analysis of Stereoelectronic Effects:

-

Use Natural Bond Orbital (NBO) analysis to investigate the donor-acceptor interactions that contribute to the anomeric effect.

-

Specifically, quantify the stabilization energy (E(2)) associated with the n(O5) -> σ*(C1-O-methoxy) interaction in both the α (axial) and β (equatorial) anomers. A significantly larger E(2) value for the α-anomer provides a quantitative measure of the hyperconjugative stabilization underlying the anomeric effect.

-

Visualizations

Caption: Conformational equilibrium of this compound anomers.

Caption: Workflow for investigating the anomeric effect.

References

- 1. echemi.com [echemi.com]

- 2. organic chemistry - Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl α-D-glucopyranoside, a common derivative of glucose. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and analysis of carbohydrates. This document presents quantitative spectral data in tabular format, details experimental protocols for data acquisition, and includes visualizations of the experimental workflow and key spectral correlations.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for methyl α-D-glucopyranoside in two common deuterated solvents: Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Note: The data presented in these tables are a compilation from various publicly available spectral databases and research articles. Slight variations in chemical shifts may be observed depending on experimental conditions such as concentration, temperature, and pH.

Table 1: ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside in D₂O

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| H-1 | 4.78 | d | 3.8 |

| H-2 | 3.45 | dd | 9.9, 3.8 |

| H-3 | 3.65 | t | 9.5 |

| H-4 | 3.32 | t | 9.5 |

| H-5 | 3.73 | ddd | 10.0, 5.0, 2.5 |

| H-6a | 3.79 | dd | 12.2, 2.5 |

| H-6b | 3.72 | dd | 12.2, 5.0 |

| -OCH₃ | 3.39 | s | - |

| ¹³C NMR | |||

| C-1 | 100.2 | ||

| C-2 | 72.5 | ||

| C-3 | 74.0 | ||

| C-4 | 70.8 | ||

| C-5 | 72.4 | ||

| C-6 | 61.7 | ||

| -OCH₃ | 55.8 |

Table 2: ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside in DMSO-d₆

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| H-1 | 4.52 | d | 3.5 |

| H-2 | 3.18 | dd | 9.5, 3.5 |

| H-3 | 3.44 | t | 9.2 |

| H-4 | 3.05 | t | 9.2 |

| H-5 | 3.26 | ddd | 9.8, 5.6, 2.3 |

| H-6a | 3.62 | m | |

| H-6b | 3.44 | m | |

| -OCH₃ | 3.26 | s | - |

| OH-2 | 4.86 | d | 5.9 |

| OH-3 | 4.75 | d | 5.2 |

| OH-4 | 4.71 | d | 5.9 |

| OH-6 | 4.47 | t | 5.7 |

| ¹³C NMR | |||

| C-1 | 99.8 | ||

| C-2 | 71.9 | ||

| C-3 | 73.5 | ||

| C-4 | 70.3 | ||

| C-5 | 71.8 | ||

| C-6 | 61.0 | ||

| -OCH₃ | 54.5 |

Experimental Protocols

The following sections outline a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of methyl α-D-glucopyranoside.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of methyl α-D-glucopyranoside for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆) to the vial.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64, depending on the sample concentration.

-

Solvent Suppression: If using D₂O, a presaturation pulse sequence can be used to suppress the residual HOD signal.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096, depending on the sample concentration.

-

Decoupling: Broadband proton decoupling during acquisition.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID). An exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C can be applied prior to transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak. For D₂O, the HOD peak can be set to 4.79 ppm. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the key through-bond correlations for methyl α-D-glucopyranoside.

The Biological Role of Methyl α-D-Glucopyranoside in Microorganisms: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-D-glucopyranoside (α-MG) is a synthetic, non-metabolizable analog of D-glucose that has become an indispensable tool in the study of microbial physiology.[1][2] By mimicking glucose, it allows for the targeted investigation of carbohydrate transport systems and regulatory networks without the complexities of downstream metabolic effects. This technical guide provides an in-depth examination of the biological roles of α-MG in microorganisms, focusing on its transport mechanisms, its function as a modulator of metabolic regulation, and its applications in research. Detailed experimental protocols and quantitative data are provided to support researchers in utilizing this compound for their studies.

Introduction to Methyl α-D-Glucopyranoside

Methyl α-D-glucopyranoside is a derivative of D-glucose where the anomeric hydroxyl group is replaced by a methyl group.[2] This modification prevents its isomerization and subsequent entry into the glycolytic pathway, rendering it resistant to metabolism in most microorganisms.[2] Its structural similarity to glucose, however, allows it to be recognized and transported by various sugar permeases. These properties make α-MG an ideal probe for dissecting the kinetics and specificity of glucose transporters and for studying regulatory phenomena such as catabolite repression.[1]

Transport Mechanisms of Methyl α-D-Glucopyranoside

The entry of α-MG into microbial cells is primarily mediated by glucose transport systems. The specific mechanism varies significantly between different microbial groups, particularly between bacteria and yeasts.

Bacterial Transport: The Phosphotransferase System (PTS)

In many bacteria, including Escherichia coli, Salmonella typhimurium, and Bacillus subtilis, α-MG is transported via the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS).[3][4] The PTS is a multicomponent system that catalyzes the concomitant transport and phosphorylation of its sugar substrates.[3] The process involves a phosphorelay cascade from phosphoenolpyruvate (PEP) through a series of proteins: Enzyme I (EI), the Histidine-containing phosphocarrier protein (HPr), and finally to the sugar-specific Enzyme II (EII) complex. The glucose-specific EII complex (EIIGlc) recognizes and transports α-MG across the membrane, releasing it into the cytoplasm as methyl α-D-glucopyranoside-6-phosphate.

Non-PTS Bacterial Transport

Some bacteria utilize different mechanisms. For instance, Pseudomonas aeruginosa transports α-MG via an active glucose transport system that does not involve phosphorylation. However, the affinity of this system for α-MG is significantly lower than for glucose.[5] Bacillus subtilis is known to possess at least two distinct routes for glucose and α-MG uptake: the PTS and a proton-motive force-dependent hexose:H+ symporter, GlcP.[4]

Transport in Yeast

In the yeast Saccharomyces cerevisiae, α-glucosides are transported by active H+-symport systems. The general α-glucoside permease, encoded by the AGT1 gene, is capable of transporting α-MG, although with a very low affinity compared to other α-glucosides like maltose (B56501) and trehalose.[6][7]

Role in Metabolic Regulation: Catabolite Repression

One of the most significant roles of α-MG in microorganisms is its function as an inducer of catabolite repression, often referred to as the "glucose effect". This regulatory mechanism ensures that microorganisms preferentially utilize rapidly metabolizable carbon sources like glucose over less favorable ones.

In E. coli, the phosphorylation state of the PTS component EIIAGlc is a key signal. When glucose or α-MG is transported, the phosphoryl group is transferred to the sugar, leaving EIIAGlc in a dephosphorylated state. Dephosphorylated EIIAGlc inhibits the activity of permeases for other sugars (e.g., lactose (B1674315) permease), a phenomenon known as inducer exclusion. This prevents the uptake of alternative sugars when a preferred source is available.

Quantitative Data on Methyl α-D-Glucopyranoside Transport

The kinetic parameters of α-MG transport provide valuable insights into the affinity and capacity of glucose transporters. Below is a summary of reported values for different microorganisms.

| Microorganism | Transporter/System | Km (mM) | Vmax (nmol/min/mg) | Ki (mM) | Notes |

| Salmonella typhimurium | PTS (Membrane Vesicles) | 0.0034 - 0.0112 | 4.0 - 8.4 | - | Biphasic kinetics observed. |

| Pseudomonas aeruginosa | Glucose Transport System | 2.8 | Not Reported | - | Affinity is ~1000-fold lower than for glucose.[5] |

| Saccharomyces cerevisiae | Agt1p (α-glucoside permease) | 34 - 50 | Not Reported | - | Very low affinity compared to other α-glucosides.[6][7] |

| Rabbit Kidney Cortex | Active Transport | 2.4 | 1.17 (µmol/h/g) | 9.7 (vs. Glucose) | Competitively inhibited by 5-thio-D-glucose.[2] |

Applications in Microbiological Research

The unique properties of α-MG have led to its widespread use in various research applications:

-

Studying Glucose Transport: As a non-metabolizable substrate, it allows for the measurement of transport rates in isolation from metabolic effects.

-

Selection of Mutants: α-MG can be used to isolate mutants that are resistant to catabolite repression. Wild-type cells grown on a mixture of a non-preferred carbon source and α-MG will exhibit repressed growth, allowing for the selection of mutants that can overcome this repression.[8][9]

-

Bacterial Differentiation: In clinical and environmental microbiology, α-MG fermentation tests are used to differentiate between species of the genus Listeria. Listeria monocytogenes, for example, can be differentiated from other species by its ability to ferment α-MG and produce acid.

-

Modulating Gene Expression: It can be used as a tool to control the level of catabolite repression, thereby fine-tuning the expression of genes under the control of promoters sensitive to this regulation, such as the araBAD promoter in E. coli.[10]

Experimental Protocols

Protocol: Radiolabeled Methyl α-D-Glucopyranoside Uptake Assay

This protocol provides a method to measure the rate of α-MG transport into microbial cells using a radiolabeled substrate.

Materials:

-

Microbial culture grown to mid-log phase.

-

Assay Buffer (e.g., 50 mM Tris-maleate, pH 7.0).

-

Methyl-α-D-[U-14C]glucopyranoside ([14C]α-MG) stock solution.

-

Unlabeled α-MG for kinetic experiments.

-

Ice-cold Assay Buffer for washing.

-

Membrane filtration apparatus with 0.45 µm filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation: Grow cells to mid-logarithmic phase in an appropriate medium. Harvest by centrifugation and wash twice with cold Assay Buffer.[8]

-

Resuspension: Resuspend the cell pellet in Assay Buffer to a predetermined cell density (e.g., a concentration that gives a final protein concentration of 50-100 µg/mL in the assay).

-

Assay Setup: Pre-warm the cell suspension and a solution of [14C]α-MG (at the desired final concentration) to the assay temperature (e.g., 37°C).

-

Initiation: To start the transport assay, add the [14C]α-MG solution to the cell suspension and mix quickly. Start a timer immediately.

-

Time Points: At defined time intervals (e.g., 15, 30, 60, 120 seconds), withdraw a fixed volume (e.g., 100 µL) of the suspension.

-

Filtration and Washing: Immediately filter the aliquot through a 0.45 µm membrane filter under vacuum. Wash the filter rapidly with two portions (e.g., 2 mL each) of ice-cold Assay Buffer to remove external radioactivity.[8]

-

Measurement: Transfer the filter to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to moles of substrate transported using the specific activity of the [14C]α-MG. Normalize the transport rate to the amount of cellular protein or cell number. Plot uptake versus time to determine the initial rate of transport.

Protocol: Selection of Catabolite Repression-Resistant Mutants

This protocol describes a method for isolating mutants of E. coli that are resistant to catabolite repression, based on the principle that repression inhibits motility.[8][9]

Materials:

-

Motile wild-type E. coli strain.

-

Mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine, or use a transposon library).

-

Minimal medium agar (B569324) plates containing a non-preferred carbon source (e.g., 0.2% lactose) and a repressing sugar (e.g., 0.2% glucose or α-MG).

-

Soft agar (e.g., 0.3% agar) plates for motility assays.

-

Chemotactic attractant (e.g., aspartic acid).

Procedure:

-

Mutagenesis: Mutagenize a culture of motile wild-type E. coli according to standard protocols to generate a population of random mutants.

-

Enrichment: Grow the mutagenized culture overnight in a liquid minimal medium containing both the non-preferred carbon source and the repressing sugar (e.g., glucose). This step enriches for mutants that can grow and express motility-related genes under repressive conditions.

-

Selection for Motility:

-

Prepare "taxis agar plates" containing minimal medium with the repressing sugar mixture and a low percentage of agar (e.g., 0.3-0.5%) to allow bacterial swimming.

-

Inoculate a small spot of the enriched culture into the center of the plate.

-

Insert a capillary tube containing a chemotactic attractant (like aspartic acid) into the agar a few centimeters away from the inoculation point.[8]

-

-

Isolation: Incubate the plates. Wild-type cells will be non-motile due to catabolite repression and will remain at the point of inoculation. Repression-resistant mutants will be motile and will swim towards the attractant, forming a visible swarm or halo.

-

Purification and Verification: Isolate single colonies from the edge of the swarm. Re-streak for purity. Verify the phenotype by assaying for the expression of a catabolite-repressed gene (e.g., β-galactosidase activity on indicator plates containing lactose and glucose).

Conclusion

Methyl α-D-glucopyranoside serves as a powerful and specific tool for probing the intricacies of carbohydrate transport and metabolic regulation in a wide range of microorganisms. Its inability to be metabolized allows for the clear separation of transport phenomena from downstream cellular processes. By understanding its interactions with key cellular machinery like the bacterial PTS and yeast permeases, researchers can continue to unravel the complex signaling networks that govern microbial nutrient acquisition and metabolic hierarchy. The experimental frameworks provided herein offer a starting point for leveraging α-MG in diverse research contexts, from fundamental physiology to the development of novel antimicrobial strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of cellular transport processes by 5-thio-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Glucose-Specific Catabolite Repression-Resistant Mutants of Bacillus subtilis: Identification of a Novel Hexose:H+ Symporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regulation of transport of glucose and methyl α-glucoside in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 9. Isolation and characterization of catabolite repression-resistant mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl alpha-D-glucopyranoside enhances the enzymatic activity of recombinant beta-galactosidase inclusion bodies in the araBAD promoter system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Methyl D-Glucopyranoside: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of methyl D-glucopyranoside, a fundamental glycoside, marks a pivotal moment in the history of carbohydrate chemistry. Its discovery and the evolution of its synthetic routes have not only been crucial for the structural elucidation of monosaccharides but have also laid the groundwork for the synthesis of more complex oligosaccharides and glycoconjugates, which are of paramount importance in numerous biological processes and drug development. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, with a focus on the pioneering Fischer glycosidation and the subsequent development of the Koenigs-Knorr and Helferich methods. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of Glycoside Synthesis

The journey into the chemical synthesis of glycosides began in the late 19th century, a period of significant advancement in organic chemistry. Prior to this, glycosides were exclusively known as natural products. The ability to synthesize these molecules in the laboratory was a critical step towards understanding their structure and function.

Emil Fischer: The Pioneer of Glycosidation

The first successful synthesis of a simple glycoside, this compound, was achieved by the Nobel laureate Emil Fischer in 1893.[1] This groundbreaking work, now famously known as the Fischer glycosidation (or Fischer glycosylation), involved the direct reaction of an aldose (glucose) with an alcohol (methanol) in the presence of an acid catalyst.[1] This method is revered for its simplicity and the use of an unprotected carbohydrate.[1]

The Fischer glycosidation is an equilibrium process that can result in a mixture of anomers (α and β) and isomers (pyranosides and furanosides).[1] Typically, shorter reaction times favor the formation of the kinetically controlled furanoside products, while longer reaction times allow for equilibration to the thermodynamically more stable pyranoside forms.[1] Due to the anomeric effect, the α-anomer is often the major product at thermodynamic equilibrium.[1]

The Evolution of Glycosylation: Protecting Groups and Stereocontrol

While the Fischer method was revolutionary, its limitations, particularly the lack of stereocontrol and the formation of isomeric mixtures, spurred the development of more refined glycosylation techniques. The early 20th century saw the emergence of methods that utilized protected carbohydrate donors to achieve higher yields and greater stereoselectivity.

The Koenigs-Knorr reaction , first reported in 1901, was a significant leap forward.[2] This method employs a per-O-acylated glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and an alcohol as the acceptor, with a heavy metal salt, typically silver carbonate, as a promoter.[2] A key feature of the Koenigs-Knorr reaction is the role of the participating neighboring group at the C-2 position of the glycosyl donor. An acyl group at C-2 can form a cyclic acyloxonium ion intermediate, which shields one face of the anomeric center, leading to the stereoselective formation of the 1,2-trans-glycoside.[2] For D-glucose, this results in the preferential formation of the β-glycosidic bond.

The Helferich method is a modification of the Koenigs-Knorr reaction that utilizes mercury salts, such as mercuric bromide/mercuric oxide or mercuric cyanide, as promoters instead of silver salts.[2] This method can also be applied to glycosyl acetates as donors in the presence of a Lewis acid.[3]

Comparative Analysis of Synthesis Methods

The choice of synthetic method for preparing this compound depends on the desired anomeric purity, scale, and the availability of starting materials and reagents. The following tables summarize the quantitative data for the primary historical methods.

Table 1: Fischer Glycosidation of D-Glucose with Methanol (B129727)

| Catalyst | Temperature (°C) | Reaction Time | α:β Ratio | Total Yield (%) | Reference |

| 0.25% HCl | Reflux | 72 h | ~2:1 (α favored) | 48.5-49.5 | Organic Syntheses, 1926 |

| H2SO4-silica | 65 | 3 h | 10:1 | 80 | Roy et al. |

| Montmorillonite K-10 (Microwave) | - | 10 min | 13.3:1 | 84 | Roy et al. |

| Amberlite IRN 120 H+ (Microwave) | 120 | 10 min | - | 74 | Bornaghi et al.[4] |

Table 2: Koenigs-Knorr and Helferich Synthesis of this compound (Representative Data)

| Method | Glycosyl Donor | Promoter | Solvent | Predominant Anomer | Typical Yield (%) |

| Koenigs-Knorr | Acetobromoglucose | Ag2CO3 | Methanol | β | Moderate to High |

| Helferich | Acetobromoglucose | Hg(CN)2 | Methanol | β | Moderate to High |

| Modified Helferich | Penta-O-acetyl-β-D-glucose | BF3·OEt2 | Methanol | β | High (up to 94% for similar glycosylations)[5] |

Experimental Protocols

Fischer Glycosidation of D-Glucose

This protocol is adapted from the classic procedure reported in Organic Syntheses.

Materials:

-

Anhydrous methyl alcohol

-

Dry hydrogen chloride

-

Anhydrous D-glucose (finely powdered)

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol. This can be done by passing dry hydrogen chloride gas into a cooled, weighed amount of methyl alcohol until the desired concentration is reached, and then diluting with more anhydrous methyl alcohol.

-

In a round-bottom flask equipped with a reflux condenser, add 500 g of finely powdered anhydrous D-glucose to 2000 g of the 0.25% methanolic hydrogen chloride solution.

-

Heat the mixture to reflux. The glucose should dissolve within the first 15 minutes of boiling. Continue refluxing for 72 hours. To exclude moisture, it is advisable to attach a drying tube (e.g., filled with calcium chloride) to the top of the condenser.

-

After the reflux period, cool the pale-yellow solution to 0°C. Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of α-methyl D-glucopyranoside.

-

Allow the solution to stand at 0°C for 12 hours to complete the crystallization of the first crop of α-methyl D-glucopyranoside.

-

Collect the crystals by suction filtration and wash them with two portions of cold methyl alcohol. The yield of the first crop is typically 85-120 g.

-

The mother liquor can be subjected to further cycles of refluxing and crystallization to obtain subsequent crops of the product, increasing the total yield to 260-266 g (48.5-49.5%).

Koenigs-Knorr Synthesis of Methyl β-D-Glucopyranoside (Representative Protocol)

This protocol is a representative procedure based on the principles of the Koenigs-Knorr reaction.

Materials:

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Anhydrous methanol

-

Silver(I) carbonate (Ag2CO3)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Drierite or molecular sieves

Procedure:

-

To a stirred suspension of freshly prepared silver(I) carbonate (1.5 equivalents) and a drying agent (e.g., Drierite) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add a solution of acetobromoglucose (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous methanol (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature in the dark (to prevent light-induced decomposition of the silver salts) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude protected methyl β-D-glucopyranoside.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

For deprotection, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to yield methyl β-D-glucopyranoside.

Helferich Synthesis of Methyl β-D-Glucopyranoside (Representative Protocol)

This protocol is a representative procedure based on the Helferich modification.

Materials:

-

β-D-Glucose pentaacetate

-

Anhydrous methanol

-

Boron trifluoride etherate (BF3·OEt2)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve β-D-glucose pentaacetate (1 equivalent) and anhydrous methanol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add boron trifluoride etherate (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude protected product by column chromatography.

-

Deprotect the acetyl groups as described in the Koenigs-Knorr protocol to obtain methyl β-D-glucopyranoside.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic methods for this compound.

Caption: Overview of synthetic routes to this compound.

Caption: Simplified mechanism of the Fischer glycosidation.

Caption: Mechanism of the Koenigs-Knorr reaction.

Conclusion

The synthesis of this compound has a rich history that mirrors the development of carbohydrate chemistry itself. From Emil Fischer's pioneering direct glycosidation to the more sophisticated, stereocontrolled methods of Koenigs-Knorr and Helferich, the evolution of these synthetic strategies has been driven by the pursuit of efficiency, selectivity, and broader applicability. Modern advancements, including the use of novel catalysts and reaction conditions, continue to refine these classic methods.[6][7][8] This guide provides a foundational understanding of these pivotal synthetic routes, offering researchers the historical context, practical protocols, and comparative data necessary to inform their own work in the synthesis of glycosides for various applications in science and medicine.

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer glycosylation | PPTX [slideshare.net]

An In-depth Technical Guide to the Glycosidic Bond in Methyl D-Glucopyranoside

Introduction

Methyl D-glucopyranoside is a monosaccharide derivative of glucose that serves as a fundamental model compound in carbohydrate chemistry and biochemistry. Its core structural feature is the glycosidic bond, which links a methyl group to the anomeric carbon of the glucopyranose ring.[1][2] This bond is an acetal, formed from the reaction of the hemiacetal group of glucose with methanol (B129727).[3][4][5] The formation of this stable glycosidic linkage locks the cyclic structure of the sugar, preventing it from opening into its linear aldehyde form. This stability makes this compound an invaluable tool for researchers studying the stereochemistry, reactivity, and enzymatic interactions of carbohydrates without the complexities of the mutarotation observed in reducing sugars like D-glucose.[2][6] This guide provides a detailed examination of the structure, formation, properties, and experimental analysis of the glycosidic bond in this compound.

Structure and Stereochemistry

To comprehend the glycosidic bond in this compound, it is essential first to understand the structure of its parent molecule, D-glucose.

From Fischer to Haworth Projections of D-Glucose

D-glucose, an aldohexose, can be represented in both its open-chain and cyclic forms. The Fischer projection depicts the linear structure with specific stereochemistry at its chiral centers.[7] In aqueous solution, the open-chain form of D-glucose is in equilibrium with its more stable cyclic hemiacetal forms.[8] This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group on carbon 5 (C-5) on the aldehyde group at carbon 1 (C-1).[8] This reaction creates a new chiral center at C-1, known as the anomeric carbon, and results in a six-membered ring structure called a pyranose.[8] The Haworth projection is a common way to represent this cyclic structure.[9]

Caption: Conversion of D-Glucose from its open-chain Fischer projection to its cyclic Haworth projections.

Anomers: α- and β-Methyl D-Glucopyranoside

The formation of the anomeric carbon (C-1) during cyclization allows for two possible stereoisomers, known as anomers. These are designated as alpha (α) and beta (β) based on the orientation of the hydroxyl group at C-1 relative to the CH₂OH group at C-5.[10]

-

α-anomer: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the C-6 substituent (axial).[10]

-

β-anomer: The hydroxyl group on the anomeric carbon is on the same side of the ring as the C-6 substituent (equatorial).[10]

When glucose reacts with methanol, the hydroxyl group at the anomeric carbon is replaced by a methoxy (B1213986) group (-OCH₃), forming a glycosidic bond. This results in the formation of two distinct molecules: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1]

Caption: Structures of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.

Formation of the Glycosidic Bond

The synthesis of this compound is typically achieved through the Fischer glycosidation reaction. This involves reacting glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid.[11][12] The reaction proceeds through a carbocation intermediate at the anomeric center, which is then attacked by a methanol molecule.[3] Because the intermediate is planar, the methanol can attack from either face, leading to a mixture of both the α and β anomers.[3] However, the α-anomer is often the major product due to the anomeric effect, which is a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon.[13][14]

Caption: Simplified mechanism of Fischer glycosidation for the synthesis of this compound.

Quantitative Data on the Glycosidic Bond

The precise geometry of the glycosidic bond has been determined through techniques like X-ray crystallography. The following table summarizes key physical and chemical properties of methyl D-glucopyranosides.

| Property | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside | Reference(s) |

| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ | [15][16] |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol | [15][16] |

| CAS Number | 97-30-3 | 709-50-2 | [15][16] |

| Melting Point | 168 °C | 108 - 110 °C | [11][16] |

| Glycosidic Bond Length (C1-O) | ~1.39 Å | ~1.40 Å | [17] |

| Glycosidic Bond Angle (C1-O-CH₃) | Not specified | Not specified | |

| Enthalpy of Combustion (ΔcH°solid) | Not specified | -3517.9 ± 0.42 kJ/mol | [18] |

Note: Specific bond lengths and angles can vary slightly depending on the crystal structure and analytical method.

Experimental Protocols

Synthesis of Methyl α-D-Glucopyranoside (Fischer Glycosidation)

This protocol is adapted from established organic synthesis procedures.[12]

Materials:

-

Anhydrous D-glucose (finely powdered)

-

Anhydrous methanol

-

Dry hydrogen chloride (gas or as a solution in methanol)

-

Soda-lime tube

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol. This is achieved by passing dry HCl gas into ice-cooled anhydrous methanol until the desired concentration is reached.[12]

-

Add 500 g of finely powdered anhydrous D-glucose to 2 L of the methanolic HCl solution in a large round-bottom flask.[12]

-

Attach a reflux condenser fitted with a soda-lime tube to the flask to protect the reaction from atmospheric moisture.

-

Heat the mixture to reflux. The glucose should dissolve within the first 15-30 minutes of boiling. Continue to reflux for approximately 72 hours.[12]

-

After the reflux period, cool the clear, pale-yellow solution to 0 °C in an ice bath.

-

Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of pure methyl α-D-glucopyranoside.

-

Allow the solution to stand at 0 °C for at least 12 hours to complete the crystallization of the first crop.

-

Collect the crystals by suction filtration and wash them twice with cold methanol.[12] The resulting product is primarily methyl α-D-glucopyranoside, which has a melting point of approximately 165 °C.[12]

-

Further crops can be obtained by concentrating the mother liquor and repeating the crystallization process. The β-anomer, being more soluble, tends to remain in the mother liquor.[12]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and stereochemistry of methyl D-glucopyranosides.[1][19][20] The anomeric proton (H-1) and anomeric carbon (C-1) have distinct chemical shifts and coupling constants for the α and β anomers.

-

¹H-NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a lower field (higher ppm) with a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz) compared to the β-anomer (³J(H1,H2) ≈ 7-8 Hz), which resonates at a higher field.

-

¹³C-NMR: The anomeric carbon (C-1) of the α-anomer resonates at a higher field (lower ppm, ~98-100 ppm) compared to the β-anomer (~102-104 ppm).[20] The methyl carbon also shows a slight difference in chemical shift between the two anomers.

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. mcdb.ca [mcdb.ca]

- 5. Human Metabolome Database: Showing metabocard for Methyl beta-D-glucopyranoside (HMDB0029965) [hmdb.ca]

- 6. Methyl alpha-D-glucopyranoside-d1 | Benchchem [benchchem.com]

- 7. news-medical.net [news-medical.net]

- 8. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 9. homework.study.com [homework.study.com]

- 10. fiveable.me [fiveable.me]

- 11. Methylglucoside - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. echemi.com [echemi.com]